molecular formula C5H7N3 B189467 2,5-Diaminopyridine CAS No. 4318-76-7

2,5-Diaminopyridine

Cat. No.: B189467
CAS No.: 4318-76-7
M. Wt: 109.13 g/mol
InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N
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Description

2,5-Diaminopyridine is an organic compound with the molecular formula C5H7N3. It is a disubstituted pyridine, characterized by the presence of two amino groups at the 2 and 5 positions of the pyridine ring. This compound appears as a colorless crystalline solid and is soluble in water and various organic solvents. It has significant applications in various fields, including chemistry, biology, and materials science .

Mechanism of Action

Target of Action

The primary target of 2,5-Diaminopyridine is the voltage-gated potassium channels present in nerve terminals . These channels play a crucial role in the regulation of the action potential duration and the release of neurotransmitters .

Mode of Action

This compound works by blocking the efflux of potassium ions through these channels . This action prolongs the duration of the action potential, which in turn allows calcium channels to remain open for a longer time . The extended opening of these calcium channels facilitates a greater release of acetylcholine, a neurotransmitter, which can then stimulate muscle at the end plate .

Biochemical Pathways

The action of this compound primarily affects the neuromuscular transmission pathway . By enhancing the release of acetylcholine, it improves the communication between nerve cells and muscle cells . This can have significant downstream effects, particularly in conditions where this communication is impaired, such as Lambert-Eaton Myasthenic Syndrome (LEMS) .

Pharmacokinetics

This compound is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and that of 3-N-acetylamifampridine is around 4 hours . The compound is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Result of Action

The increased release of acetylcholine at the neuromuscular junction enhances muscle stimulation . This can lead to improved muscle strength and reduced muscle weakness, particularly in conditions like LEMS where these symptoms are prevalent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridine can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 5-nitro-2-aminopyridine. This process involves the use of a palladium catalyst and hydrogen gas, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Diaminopyridine has diverse applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is utilized in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Uniqueness: 2,5-Diaminopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .

Properties

IUPAC Name

pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROPXUFDXCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195765
Record name Pyridine, 2,5-diamino-
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-76-7
Record name 2,5-Diaminopyridine
Source CAS Common Chemistry
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Record name 2,5-Pyridinediamine
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Record name 2,5-DIAMINOPYRIDINE
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Record name Pyridine, 2,5-diamino-
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Record name pyridine-2,5-diamine
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Record name 2,5-PYRIDINEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,5-diaminopyridine in material science?

A1: this compound serves as a versatile building block for synthesizing conjugated microporous polymers (CMPs) [, ]. These polymers find applications in supercapacitors due to their tunable porosities and reversible redox properties. Specifically, this compound is employed in the Buchwald-Hartwig cross-coupling reaction to create amine-linked conjugated microporous polytriphenylamine (PTPA) networks []. These materials show promise as electrode materials for high-performance energy storage devices.

Q2: How does the structure of this compound influence its use in dye formulations?

A2: this compound derivatives are explored as potential oxidation bases in dye compositions for keratin fibers, such as human hair [, , , ]. These compounds likely participate in redox reactions during the dyeing process, enabling the formation of colored compounds within the hair shaft. The specific position of the amine groups on the pyridine ring is crucial for its reactivity and interaction with other dye components.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?

A3: While the provided abstracts don't delve deep into specific SAR studies, one study investigates the effects of 4-aminopyridine on non-adrenergic inhibitory neurotransmission []. Although focused on a different isomer, this research highlights the importance of the amine group's position on the pyridine ring for biological activity. This suggests that modifications to the this compound structure could significantly impact its activity and potential applications.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Researchers utilize various techniques to characterize this compound and its derivatives. Common methods include Fourier Transform Infrared Spectroscopy (FT-IR) for identifying functional groups, 1H Nuclear Magnetic Resonance (1H-NMR) for structural elucidation, and elemental analysis to confirm the chemical composition []. These techniques provide valuable information about the compound's identity, purity, and structural features.

Q5: Beyond its applications in materials science and dyes, are there other areas where this compound is being investigated?

A5: Yes, this compound serves as a starting material for synthesizing various heterocyclic compounds, including oxazepines and tetrazoles []. These heterocycles are recognized for their potential biological activities and applications in medicinal chemistry. This highlights the versatility of this compound as a building block for creating diverse molecular architectures with potential applications in various fields.

Q6: Are there any known computational studies on this compound?

A7: While the provided abstracts don't directly reference computational studies, research on intermolecular interactions in mono- and diaminopyridine crystals uses an energetic viewpoint [], suggesting the application of computational methods. Such studies can provide insights into the compound's crystal packing, stability, and other physicochemical properties.

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